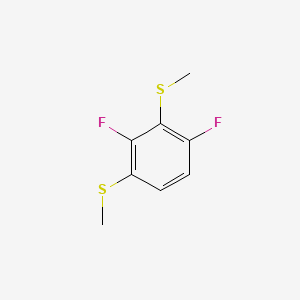![molecular formula C36H46O2 B14773058 (1R)-6,6'-Dioctyl[1,1'-binaphthalene]-2,2'-diol](/img/structure/B14773058.png)
(1R)-6,6'-Dioctyl[1,1'-binaphthalene]-2,2'-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-6,6’-Dioctyl[1,1’-binaphthalene]-2,2’-diol is a chiral organic compound belonging to the binaphthol family. This compound is characterized by its two naphthalene rings connected via a single bond, with hydroxyl groups at the 2,2’ positions and octyl groups at the 6,6’ positions. The chiral nature of this compound makes it valuable in various applications, particularly in asymmetric synthesis and catalysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-6,6’-Dioctyl[1,1’-binaphthalene]-2,2’-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 1,1’-binaphthalene-2,2’-diol.
Alkylation: The hydroxyl groups at the 6,6’ positions are alkylated using octyl bromide in the presence of a base such as potassium carbonate. This reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The product is purified using column chromatography to obtain the desired (1R)-6,6’-Dioctyl[1,1’-binaphthalene]-2,2’-diol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Alkylation: Large-scale alkylation using octyl bromide and a suitable base.
Automated Purification: Use of automated chromatography systems for efficient purification.
Quality Control: Rigorous quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
(1R)-6,6’-Dioctyl[1,1’-binaphthalene]-2,2’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The octyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve the use of strong bases like sodium hydride (NaH) and suitable electrophiles.
Major Products
Oxidation: Formation of binaphthoquinones.
Reduction: Formation of dihydro-binaphthols.
Substitution: Formation of various alkyl or aryl derivatives.
科学的研究の応用
(1R)-6,6’-Dioctyl[1,1’-binaphthalene]-2,2’-diol has numerous applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Employed in the study of chiral recognition and enantioselective processes.
Medicine: Investigated for its potential in drug development and chiral drug synthesis.
Industry: Utilized in the production of chiral materials and as a building block for advanced organic compounds.
作用機序
The mechanism of action of (1R)-6,6’-Dioctyl[1,1’-binaphthalene]-2,2’-diol involves its interaction with various molecular targets:
Chiral Recognition: The compound’s chiral centers allow it to interact selectively with other chiral molecules, facilitating enantioselective reactions.
Catalysis: Acts as a chiral ligand, forming complexes with metal catalysts to promote asymmetric synthesis.
類似化合物との比較
Similar Compounds
®-(+)-1,1’-Binaphthyl-2,2’-diamine: Another chiral binaphthol derivative used in asymmetric synthesis.
(S)-(-)-1,1’-Binaphthyl-2,2’-diamine: The enantiomer of the above compound, also used in chiral catalysis.
1,1’-Bi-2-naphthol (BINOL): A widely used chiral ligand in asymmetric synthesis.
Uniqueness
(1R)-6,6’-Dioctyl[1,1’-binaphthalene]-2,2’-diol is unique due to its specific substitution pattern with octyl groups, which enhances its solubility and steric properties, making it particularly effective in certain catalytic and synthetic applications.
特性
分子式 |
C36H46O2 |
|---|---|
分子量 |
510.7 g/mol |
IUPAC名 |
1-(2-hydroxy-6-octylnaphthalen-1-yl)-6-octylnaphthalen-2-ol |
InChI |
InChI=1S/C36H46O2/c1-3-5-7-9-11-13-15-27-17-21-31-29(25-27)19-23-33(37)35(31)36-32-22-18-28(16-14-12-10-8-6-4-2)26-30(32)20-24-34(36)38/h17-26,37-38H,3-16H2,1-2H3 |
InChIキー |
POHUTKXPUCXZQW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1=CC2=C(C=C1)C(=C(C=C2)O)C3=C(C=CC4=C3C=CC(=C4)CCCCCCCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


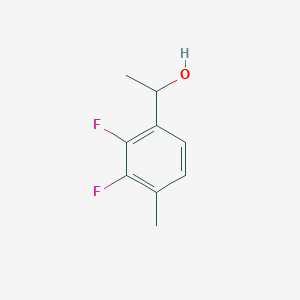
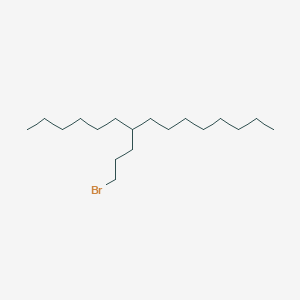
![2-amino-N-methyl-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B14773002.png)
![1-[3-(Benzenesulfonamido)-1,4-dioxo-2-naphthyl]pyridin-1-ium-3-carboxamide](/img/structure/B14773003.png)
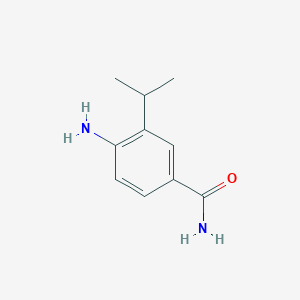
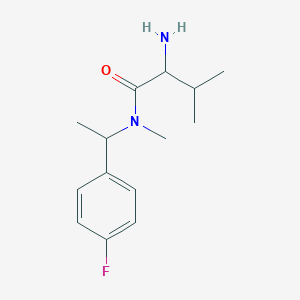
![(1S)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14773019.png)



![2-[3-[1,1-Dimethyl-3-(4-sulfobutyl)-1,3-dihydro-benzo[e]indol-2-ylidene]-propenyl]-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indolium hydroxide, inner salt, sodium salt](/img/structure/B14773035.png)

